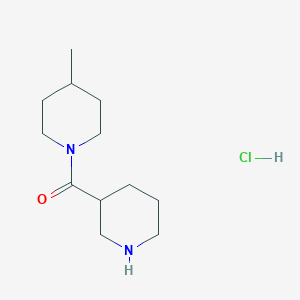

(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride

Description

(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride is a piperidine-derived compound with a methanone core structure. Its molecular formula is C₁₁H₂₀N₂O·HCl, molecular weight 232.74 g/mol, and CAS Registry Number 40576-21-4 . The compound has a melting point of 215–216°C and is commercially available at 90–97% purity from suppliers like Thermo Scientific and Kanto Reagents .

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBXZNGRQXPLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383321 | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-84-9 | |

| Record name | Methanone, (4-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-(piperidine-3-carbonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride typically involves the reaction of 4-methylpiperidine with 3-piperidinylmethanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical reactions . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) (4-Methylpiperidino)(2-piperidinyl)methanone Hydrochloride

- CAS RN : 690634-80-1

- Molecular Formula : C₁₁H₂₀N₂O·HCl

- Purity : 95%

- Key Difference : Substitution at the 2-position of the piperidinyl ring instead of the 3-position.

- Applications: Limited data, but positional isomers often exhibit variations in receptor binding affinity due to steric effects .

(b) (4-Methylpiperidino)(4-piperidinyl)methanone Hydrochloride

- CAS RN : 690632-27-0

- Molecular Formula : C₁₁H₂₀N₂O·HCl

- Purity : 95%

- Key Difference : Substitution at the 4-position of the piperidinyl ring.

- Relevance : 4-substituted piperidines are common in drug discovery for modulating pharmacokinetic properties .

Functional Group Variations

(a) (4-Fluorophenyl)(3-piperidinyl)methanone Hydrochloride

- CAS RN : 118412-66-1

- Molecular Formula: C₁₂H₁₅ClFNO

- Molecular Weight : 243.706 g/mol

- Key Difference: Replacement of the 4-methylpiperidino group with a 4-fluorophenyl moiety.

(b) 3-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride

- CAS RN : 937724-81-7

- Molecular Formula : C₁₀H₁₈N₂O·HCl

- Molecular Weight : 218.72 g/mol

- Key Difference: Replacement of the piperidino group with a pyrrolidinyl ring.

(c) 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone Hydrochloride

- CAS RN : 1220034-95-6

- Key Difference: Incorporation of an isoquinolinyl group.

- Relevance: Isoquinoline derivatives are explored for anticancer and antimicrobial activities, though this specific compound is discontinued .

Physicochemical and Pharmacokinetic Comparison

| Property | (4-Methylpiperidino)(3-piperidinyl)methanone HCl | (4-Fluorophenyl)(3-piperidinyl)methanone HCl | 3-Piperidinyl(1-pyrrolidinyl)methanone HCl |

|---|---|---|---|

| Molecular Weight | 232.74 g/mol | 243.71 g/mol | 218.72 g/mol |

| Melting Point | 215–216°C | Not reported | 235–238°C |

| Purity (Commercial) | 90–97% | Not specified | 97% |

| LogP (Predicted) | ~2.1 (estimated) | ~2.8 (fluorine enhances lipophilicity) | ~1.5 (smaller ring reduces lipophilicity) |

| Synthetic Complexity | Moderate | High (fluorine introduction) | Moderate |

Notes:

- Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit better membrane permeability .

Commercial Availability and Cost

| Compound | Supplier | Purity | Price (250 mg) |

|---|---|---|---|

| (4-Methylpiperidino)(3-piperidinyl)methanone HCl | Thermo Scientific | 90% | ~¥13,400 |

| 3-Piperidinyl(1-pyrrolidinyl)methanone HCl | TFS | 97% | ~¥22,800 |

| (4-Methylpiperidino)(4-piperidinyl)methanone HCl | ECHEMI | 95% | ~¥10,700 |

Note:

Pricing reflects synthesis complexity and demand. Fluorinated derivatives are generally costlier due to specialized synthetic steps .

Biological Activity

(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidinyl group attached to a methanone moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Target Receptors

Research indicates that (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride may act as an inverse agonist at cannabinoid receptors, particularly the CB1 receptor. This mechanism is crucial for its potential applications in treating obesity and metabolic disorders by modulating appetite and energy expenditure .

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Appetite Regulation : By antagonizing the CB1 receptor, it may reduce appetite and promote weight loss.

- Neurotransmitter Modulation : It could affect neurotransmitter release, impacting mood and anxiety levels.

In Vitro Studies

In vitro assays have demonstrated that (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride exhibits significant binding affinity for CB1 receptors with a Ki value indicative of its potency. These studies suggest that the compound can effectively modulate receptor activity, leading to physiological changes such as reduced food intake .

In Vivo Studies

Animal studies have shown promising results in weight management. For instance, administration of the compound led to decreased body weight and fat mass in rodent models, suggesting its potential as an anti-obesity agent. These findings highlight the need for further exploration in clinical settings.

Case Studies

- Case Study on Weight Management : A study involving obese rats treated with (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride showed a significant reduction in body weight compared to control groups. The study concluded that the compound's inverse agonist activity at CB1 receptors plays a pivotal role in appetite suppression and weight loss.

- Case Study on Neurobehavioral Effects : Another case study assessed the effects of the compound on anxiety-like behaviors in mice. Results indicated that treatment resulted in reduced anxiety levels, suggesting potential anxiolytic properties linked to its mechanism of action on cannabinoid receptors.

Research Findings Summary Table

| Study Type | Findings | |

|---|---|---|

| In Vitro | High binding affinity for CB1 receptors (Ki = 220 nM) | Effective modulator of receptor activity |

| In Vivo (Weight Loss) | Significant reduction in body weight and fat mass in obese rats | Potential anti-obesity agent |

| Neurobehavioral | Reduced anxiety-like behaviors in mice | Possible anxiolytic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.